1,2-Dichloro-3,5-dinitrobenzene CAS number and molecular weight
1,2-Dichloro-3,5-dinitrobenzene CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1,2-Dichloro-3,5-dinitrobenzene, a key chemical intermediate. We will delve into its chemical and physical properties, explore its synthesis and reactivity, discuss its applications in various fields, and provide essential safety and handling information. This document is intended to be a valuable resource for professionals in research and development who utilize or are considering this compound in their work.
Core Compound Identification and Properties
1,2-Dichloro-3,5-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with two chlorine atoms and two nitro groups. Its specific isomerism is crucial to its reactivity and applications.
| Property | Value | Source |
| CAS Number | 2213-80-1 | [1] |
| Molecular Formula | C₆H₂Cl₂N₂O₄ | [2] |
| Molecular Weight | 237.00 g/mol | [2] |
| Appearance | Pale yellow crystalline solid (inferred from related compounds) | [3] |
| Solubility | Expected to be soluble in common organic solvents and have low water solubility. | [4] |
Synthesis of 1,2-Dichloro-3,5-dinitrobenzene
The synthesis of 1,2-Dichloro-3,5-dinitrobenzene is not straightforward due to the directing effects of the substituents on the benzene ring. Direct dinitration of 1,2-dichlorobenzene typically yields other isomers, such as 1,2-dichloro-4,5-dinitrobenzene and 3,4-dichloro-1-nitrobenzene, as the chloro groups are ortho, para-directing.[4][5]
A plausible, though not explicitly detailed in readily available literature, synthetic approach would likely involve a multi-step process to control the regioselectivity. One potential conceptual pathway could be analogous to the synthesis of related compounds, such as the Sandmeyer reaction starting from a suitably substituted aniline.[6] However, a more direct, albeit potentially low-yielding, method would be the carefully controlled nitration of 1,2-dichlorobenzene.
Experimental Protocol: Conceptual Nitration of 1,2-Dichlorobenzene
This is a conceptual protocol based on general nitration procedures and has not been optimized for the specific synthesis of 1,2-Dichloro-3,5-dinitrobenzene.
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Preparation of the Nitrating Mixture: In a flask equipped with a stirrer and dropping funnel, and cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
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Reaction: Slowly add 1,2-dichlorobenzene to the cooled nitrating mixture. The temperature should be carefully monitored and maintained at a low level to control the reaction rate and minimize the formation of by-products.
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Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting material and the formation of the product isomers.
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Work-up: Once the reaction is complete, the mixture is poured onto crushed ice, causing the product to precipitate. The solid is then collected by filtration and washed with cold water to remove residual acid.
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Purification: Due to the likely formation of a mixture of isomers, purification is critical. This can be achieved by fractional crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Caption: Conceptual synthesis workflow for 1,2-Dichloro-3,5-dinitrobenzene.
Chemical Reactivity and Mechanistic Insights
The reactivity of 1,2-Dichloro-3,5-dinitrobenzene is dominated by the strong electron-withdrawing nature of the two nitro groups. This electronic effect makes the chlorine atoms susceptible to nucleophilic aromatic substitution (SNAr) .
The nitro groups at positions 3 and 5 activate the chlorine atoms at positions 1 and 2 for nucleophilic attack. A strong nucleophile, such as a methoxide ion (CH₃O⁻), can replace one of the chlorine atoms.[7] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate.
Caption: General mechanism of SNAr on 1,2-Dichloro-3,5-dinitrobenzene.
Applications in Research and Industry
Dichlorodinitrobenzene derivatives are valuable precursors in the synthesis of a wide range of organic molecules. Their utility stems from the ability to sequentially substitute the chlorine atoms and/or reduce the nitro groups to amines, opening up a vast chemical space for further functionalization.
While specific applications for the 1,2-dichloro-3,5-dinitro isomer are not extensively documented in readily accessible literature, related compounds are key intermediates in the following sectors:
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Pharmaceuticals: Used in the synthesis of various active pharmaceutical ingredients. For instance, substituted nitroaromatics are precursors for compounds investigated for the treatment of nervous system disorders.[8]
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Agrochemicals: Serve as building blocks for herbicides and pesticides.
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Dyes and Pigments: The aromatic scaffold and the presence of chromophoric nitro groups make them suitable starting materials for the synthesis of dyes.
Analytical Characterization
The characterization of 1,2-Dichloro-3,5-dinitrobenzene would rely on standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Due to the substitution pattern, two distinct signals for the aromatic protons would be expected.
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¹³C NMR: Six distinct signals for the aromatic carbons would be anticipated due to the lack of symmetry.[9]
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Infrared (IR) Spectroscopy: Characteristic strong absorption bands for the nitro groups (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹) and C-Cl bonds would be present.
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Mass Spectrometry (MS): The molecular ion peak and characteristic fragmentation patterns, including the loss of nitro groups and chlorine atoms, would confirm the molecular weight and structure.
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High-Performance Liquid Chromatography (HPLC): A reliable method for assessing the purity of the compound and for separating it from its isomers.
Safety and Handling
Potential Hazards (inferred from related compounds):
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Toxicity: Likely to be toxic if swallowed, inhaled, or absorbed through the skin.[3][10]
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Skin and Eye Irritation: May cause severe skin and eye irritation or damage.[10]
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Environmental Hazard: Potentially toxic to aquatic life with long-lasting effects.[4]
Recommended Precautions:
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Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
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Dispose of as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
1,2-Dichloro-3,5-dinitrobenzene is a chemical intermediate with significant potential in organic synthesis, particularly for the preparation of complex molecules in the pharmaceutical and fine chemical industries. Its reactivity, governed by the principles of nucleophilic aromatic substitution, allows for diverse functionalization. However, its synthesis requires careful control to achieve the desired regioselectivity. Due to its potential hazards, strict safety protocols must be followed during its handling and use. Further research into its specific applications and the development of optimized synthetic routes would be beneficial for the scientific community.
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